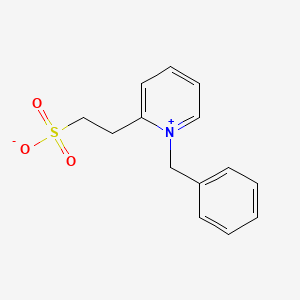

1-(Benzyl)-2-(2-sulphonatoethyl)pyridinium

Description

1-(Benzyl)-2-(2-sulphonatoethyl)pyridinium (CAS 64794-59-8) is a pyridinium-based ionic compound characterized by a benzyl group attached to the nitrogen atom of the pyridinium ring and a sulphonatoethyl substituent at the 2-position. Its structure imparts unique physicochemical properties, such as high polarity and water solubility due to the sulphonate group, making it particularly valuable in synthetic chemistry and pharmaceutical research. The compound serves as a reagent in organic synthesis, drug development, and dye production, where its ionic nature and reactivity facilitate reactions in polar solvents .

Properties

CAS No. |

64794-59-8 |

|---|---|

Molecular Formula |

C14H15NO3S |

Molecular Weight |

277.34 g/mol |

IUPAC Name |

2-(1-benzylpyridin-1-ium-2-yl)ethanesulfonate |

InChI |

InChI=1S/C14H15NO3S/c16-19(17,18)11-9-14-8-4-5-10-15(14)12-13-6-2-1-3-7-13/h1-8,10H,9,11-12H2 |

InChI Key |

LJVDBAUGXHRHIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC=C2CCS(=O)(=O)[O-] |

Origin of Product |

United States |

Biological Activity

1-(Benzyl)-2-(2-sulphonatoethyl)pyridinium is a pyridinium derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound features a benzyl group and a sulfonate moiety, which may contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in neurodegenerative diseases and other medical applications.

The molecular structure of 1-(Benzyl)-2-(2-sulphonatoethyl)pyridinium can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 270.31 g/mol

- Functional Groups : Pyridinium, sulfonate, and benzyl groups.

The biological activity of 1-(Benzyl)-2-(2-sulphonatoethyl)pyridinium is primarily attributed to its interaction with various enzymes and receptors. The sulfonate group enhances solubility, allowing better interaction with biological targets. Preliminary studies indicate potential inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease.

Inhibition of Acetylcholinesterase (AChE)

Recent studies have shown that certain pyridinium derivatives exhibit significant AChE inhibition. For instance, a related compound, 1-(3-bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium bromide (BOP-1), demonstrated an IC of 5.90 ± 0.07 μM for AChE inhibition . While specific data for 1-(Benzyl)-2-(2-sulphonatoethyl)pyridinium is limited, its structural similarity suggests comparable activity.

Antimicrobial Activity

Pyridinium compounds are often evaluated for their antimicrobial properties. Studies have indicated that derivatives with similar structures can exhibit broad-spectrum antimicrobial activity. This suggests that 1-(Benzyl)-2-(2-sulphonatoethyl)pyridinium may also possess such properties, although direct evidence is yet to be established.

Case Study: Neuroprotective Effects

A study focusing on the neuroprotective effects of pyridinium derivatives highlighted their potential in mitigating neurodegenerative processes. Compounds with dual AChE and BuChE inhibition were identified as promising candidates for Alzheimer's treatment . The case study emphasized the importance of structural modifications in enhancing biological activity.

Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(benzyl)-2-(2-sulphonatoethyl)pyridinium with analogous pyridine derivatives, focusing on structural features, functional groups, and applications.

Table 1: Key Properties of 1-(Benzyl)-2-(2-sulphonatoethyl)pyridinium and Related Compounds

Structural and Functional Differences

- Ionic vs. Neutral Character: 1-(Benzyl)-2-(2-sulphonatoethyl)pyridinium is a quaternary ammonium salt, rendering it ionic and highly soluble in water. This contrasts with neutral pyridine derivatives like 2-benzylaminopyridine, which lack charged groups and exhibit lower aqueous solubility .

- Sulphonatoethyl Group: The sulphonatoethyl substituent (-CH₂CH₂SO₃⁻) enhances hydrophilicity and stabilizes the compound in polar environments. This functional group is absent in compounds such as 2-benzylaminopyridine, limiting their utility in aqueous-phase reactions .

Benzyl Group Positioning :

While 1-benzylsulfanyl-2-[(2-chlorophenyl)diazenyl]benzene () also contains a benzyl group, it is attached to a sulfur atom rather than a pyridinium nitrogen. This difference reduces its ionic character and alters reactivity in redox or coupling reactions .

Application-Specific Comparisons

- Pharmaceutical Synthesis: The ionic nature of 1-(benzyl)-2-(2-sulphonatoethyl)pyridinium enables its use in drug synthesis under physiological conditions, unlike 2-phenyl-2-(pyridin-2-yl)acetamide (), which is neutral and better suited for nonpolar synthetic pathways .

- Biochemical Research: The sulphonate group in the target compound promotes interactions with biomolecules, a trait absent in 2-benzylaminopyridine, which is primarily used as an intermediate in antibacterial agents .

- Dye Production: Compared to non-ionic dyes derived from compounds like 1-benzylsulfanyl-2-[(2-chlorophenyl)diazenyl]benzene, the sulphonatoethyl group in the target compound improves dye solubility in water-based formulations .

Reactivity and Stability

- Thermal and Chemical Stability: The pyridinium core and sulphonate group confer stability under acidic and high-temperature conditions, advantageous in industrial processes. Neutral analogs, such as 2-benzylaminopyridine, may degrade more readily in harsh environments .

- Catalytic Utility: The ionic structure of 1-(benzyl)-2-(2-sulphonatoethyl)pyridinium allows it to act as a phase-transfer catalyst in biphasic reactions, a role less feasible for non-ionic derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.